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Compound of Interest

Compound Name:
7-Iodo-2H-benzo[b][1,4]oxazin-

3(4H)-one

Cat. No.: B1399406 Get Quote

An In-depth Technical Guide to 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties,

Synthesis, and Applications

Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal

chemistry and materials science.[3] Its rigid, planar structure and the presence of hydrogen

bond donors and acceptors make it an attractive core for designing molecules with diverse

biological activities.[3] Derivatives of this scaffold have shown promise as anticancer,

antibacterial, antiviral, and anticonvulsant agents, among others.[3] The introduction of a

halogen, such as iodine, at the 7-position of this scaffold creates a versatile synthetic handle for

further functionalization, particularly through transition-metal-catalyzed cross-coupling

reactions. This guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate for

the development of novel therapeutics and functional materials.

Physicochemical Properties
The physicochemical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized

in the table below. While experimental data for some properties are not readily available in the

public domain, predicted values and data from chemical suppliers offer valuable insights.
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Property Value Source

Molecular Formula C8H6INO2 [4]

Molecular Weight 275.04 g/mol [4]

CAS Number 874840-87-6 [4][5]

Appearance Solid (predicted) -

Melting Point Not available -

Boiling Point Not available -

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and DMF (predicted)

-

pKa
12.42 ± 0.20 (predicted for a

related isomer)
[6]

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 7-

Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are not extensively reported in peer-reviewed

literature. However, based on the known spectra of related benzoxazinone derivatives, the

following characteristic signals can be anticipated:

¹H NMR: Aromatic protons on the benzene ring would appear as doublets and doublets of

doublets in the range of δ 6.5-8.0 ppm. The methylene protons of the oxazine ring would

likely be a singlet around δ 4.6 ppm, and the NH proton would be a broad singlet further

downfield.

¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, typically

above δ 160 ppm. Aromatic carbons would appear in the δ 110-150 ppm region, with the

carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-

iodinated counterpart. The methylene carbon would be observed around δ 67 ppm.

IR: Characteristic peaks would include a strong C=O stretch for the lactam carbonyl around

1680 cm⁻¹, an N-H stretch around 3200 cm⁻¹, and C-O-C stretching in the fingerprint region.
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Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-
one
The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core generally involves the cyclization

of a 2-aminophenol derivative with a two-carbon electrophile.[7] For the synthesis of the 7-iodo

derivative, a common starting material would be 2-amino-5-iodophenol. A plausible and efficient

synthetic route is the N-acylation of 2-amino-5-iodophenol with chloroacetyl chloride, followed

by an intramolecular Williamson ether synthesis (cyclization) under basic conditions.

Proposed Synthetic Workflow

2-Amino-5-iodophenol

N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide

Acylation
(e.g., Et3N, DCM)

Chloroacetyl chloride

7-Iodo-2H-benzo[b]oxazin-3(4H)-one

Intramolecular Cyclization
(e.g., K2CO3, Acetone)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.

Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide

To a stirred solution of 2-amino-5-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as

triethylamine (1.1 eq).

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the

temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude intermediate. Purification can be achieved by

column chromatography on silica gel.

Step 2: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one

Dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic

solvent such as acetone or dimethylformamide.

Add a base, for example, potassium carbonate (2.0 eq), to the solution.

Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) and stir for

8-12 hours, monitoring by TLC.

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography to afford pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.

Chemical Reactivity and Synthetic Utility
The chemical reactivity of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is dominated by two key

features: the carbon-iodine bond on the aromatic ring and the lactam functionality.

1. Reactions at the 7-Position (C-I Bond):

The iodine atom at the 7-position is an excellent leaving group, making this position highly

amenable to various palladium-catalyzed cross-coupling reactions. This allows for the

introduction of a wide range of substituents, significantly expanding the chemical diversity of

the benzoxazinone scaffold.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or

vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl

derivatives.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the

synthesis of 7-amino substituted derivatives.

Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Carbonylation Reactions: Insertion of carbon monoxide to generate carboxylic acid

derivatives, esters, or amides.[2]

7-Iodo-2H-benzo[b]oxazin-3(4H)-one

Suzuki Coupling
(R-B(OH)2, Pd catalyst)

Sonogashira Coupling
(R-C≡CH, Pd/Cu catalyst)

Buchwald-Hartwig Amination
(R2NH, Pd catalyst)

7-Aryl/Vinyl Derivative 7-Alkynyl Derivative 7-Amino Derivative

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.

2. Reactions of the Lactam Ring:

The lactam ring contains an amide bond that can be susceptible to hydrolysis under strong

acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a

strong base, allowing for N-alkylation or N-arylation.

Potential Applications in Drug Discovery and
Materials Science
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While specific biological data for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is scarce, the

extensive research on its derivatives points to several promising areas of application.

Oncology: Many benzoxazinone derivatives have been investigated as anticancer agents.

For instance, compounds with a 1,2,3-triazole moiety linked to the 7-position of the

benzoxazinone core have been shown to induce DNA damage in tumor cells.[8][9] The 7-

iodo precursor is an ideal starting point for synthesizing such libraries of compounds via click

chemistry (after conversion to an azide or alkyne).

Antithrombotic Agents: Several studies have reported the synthesis of 2H-benzo[b][1]

[2]oxazin-3(4H)-one derivatives as potent platelet aggregation inhibitors.[1][10] The ability to

easily modify the 7-position allows for the exploration of structure-activity relationships (SAR)

to optimize potency and selectivity.

Anticonvulsants: 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and

evaluated for their anticonvulsant activities.[11] The 7-iodo derivative provides a direct route

to these and other N-substituted analogs through Buchwald-Hartwig amination.

Organic Electronics: The rigid, planar structure of the benzoxazinone core, combined with

the potential for extensive π-conjugation through substituents introduced at the 7-position,

makes these compounds interesting candidates for organic electronic materials, such as

organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable and versatile chemical intermediate. Its

synthesis is achievable through straightforward, well-established chemical transformations. The

true power of this molecule lies in the synthetic handle provided by the 7-iodo substituent,

which opens up a vast chemical space for the development of novel compounds through

modern cross-coupling methodologies. Given the proven biological potential of the

benzoxazinone scaffold, this iodo-derivative serves as a critical building block for researchers

in drug discovery and materials science, enabling the creation of new molecular entities with

tailored properties and functions. Further investigation into the specific properties and biological

activities of this compound and its immediate derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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